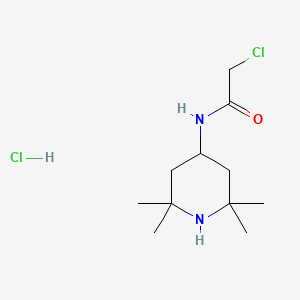

2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride

Description

Systematic Nomenclature and Structural Identification

The chemical compound this compound represents a complex heterocyclic structure that combines multiple functional elements within a single molecular framework. The systematic nomenclature reflects the presence of a chloroacetamide moiety linked to a highly substituted piperidine ring system. According to chemical database records, this compound exists under two distinct Chemical Abstracts Service registry numbers, indicating potential variations in salt formation or hydration states.

The molecular structure features a six-membered piperidine ring bearing four methyl substituents at the 2,2,6,6-positions, creating significant steric hindrance around the nitrogen atom. This tetramethyl substitution pattern is characteristic of hindered amine light stabilizers and represents a strategic approach to enhancing molecular stability. The acetamide linkage connects this sterically encumbered piperidine system to a chloroacetyl group, where the chlorine atom occupies the alpha position relative to the carbonyl carbon.

Table 1 presents the fundamental chemical identification data for this compound, demonstrating the complexity of its molecular composition and the variations observed in different chemical databases.

The structural identification reveals the presence of a chloroacetamide functional group, which belongs to a well-established class of organic compounds characterized by the general formula RNHC(=O)CH₂Cl. The incorporation of the 2,2,6,6-tetramethylpiperidin-4-yl substituent introduces significant steric bulk and alters the electronic environment around the amide nitrogen. This structural modification distinguishes the compound from simpler chloroacetamide derivatives and positions it within the specialized category of sterically hindered amine derivatives.

The hydrochloride salt formation, evident from the molecular formula variation, indicates the basic nature of the piperidine nitrogen and its capacity to form stable ionic associations with hydrochloric acid. This salt formation is typical for piperidine-containing compounds and often enhances solubility characteristics while maintaining structural integrity. The protonation occurs preferentially at the piperidine nitrogen due to its greater basicity compared to the amide nitrogen, which is deactivated through resonance with the carbonyl group.

Historical Context of Piperidine-Based Acetamide Derivatives

The development of piperidine-based acetamide derivatives represents a significant evolution in heterocyclic chemistry that traces its origins to the mid-nineteenth century discovery of piperidine itself. Piperidine was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained this heterocyclic amine through the degradation of piperine from black pepper. This early discovery established piperidine as one of the first well-characterized six-membered nitrogen heterocycles, providing a foundation for subsequent synthetic developments.

The structural elucidation of piperidine proved challenging for early organic chemists, requiring nearly three decades to achieve complete understanding. The breakthrough came through the application of August Hofmann's exhaustive methylation procedure, which eventually revealed the cyclic nature of piperidine structure. This historical development demonstrates the complexity inherent in heterocyclic chemistry and the methodical approach required for structural determination. The understanding of piperidine's cyclic structure opened pathways for the systematic exploration of substituted piperidine derivatives and their incorporation into more complex molecular frameworks.

The evolution toward piperidine-based acetamide derivatives emerged from the convergence of several chemical developments during the twentieth century. The recognition that piperidine derivatives could serve as effective stabilizers for polymeric materials led to extensive research into substituted piperidine systems. Patent literature from the 1970s demonstrates the development of 4-piperidine acetamide compounds specifically designed as polymer stabilizers, particularly for polyolefin applications. These early applications established the commercial significance of piperidine acetamide derivatives and drove continued research into their synthesis and properties.

Recent scientific literature reveals a dramatic expansion in piperidine derivative research, with multicomponent reactions and advanced synthetic methodologies enabling access to increasingly complex structures. The development of sterically hindered piperidine derivatives, exemplified by 2,2,6,6-tetramethyl substitution patterns, represents a sophisticated approach to modulating chemical reactivity and stability. These heavily substituted systems demonstrate reduced nucleophilicity at the nitrogen center while maintaining the fundamental structural characteristics of the piperidine ring system.

Table 2 illustrates the historical progression of key developments in piperidine and acetamide chemistry that culminated in the emergence of compounds like this compound.

The synthesis of modern piperidine acetamide derivatives benefits from sophisticated synthetic methodologies that were unavailable to early researchers. Contemporary approaches include multicomponent reactions, cascade cyclizations, and stereoselective synthesis techniques that enable precise control over substitution patterns and stereochemistry. These advances have facilitated the development of highly specialized compounds such as this compound, which combines multiple functional elements in a single molecular structure.

Significance of Chloro-Substitution in Acetamide Pharmacophores

The incorporation of chlorine substitution at the alpha position of acetamide derivatives represents a fundamental strategy in medicinal chemistry and materials science for modulating biological activity and chemical reactivity. Chloroacetamide derivatives constitute a well-established class of bioactive compounds that demonstrate diverse pharmacological properties, including antimicrobial, antifungal, and polymer stabilization activities. The presence of the chloro group introduces electrophilic character to the molecular structure while simultaneously affecting lipophilicity and membrane permeability characteristics.

Research into N-substituted chloroacetamide derivatives has revealed their potential as antimicrobial agents with excellent antibacterial and antifungal properties. The chloroacetamide functionality serves as a reactive electrophilic center that can interact with nucleophilic sites in biological systems, contributing to the observed biological activities. The strategic placement of chlorine at the alpha position relative to the carbonyl group creates a balance between reactivity and stability that is crucial for biological efficacy.

Lipophilicity studies of chloroacetamide derivatives demonstrate the significant impact of chloro-substitution on molecular properties relevant to biological activity. The partition coefficient values for various N-substituted phenyl-2-chloroacetamides range substantially depending on the specific substitution pattern, with the chloroacetamide moiety contributing to overall molecular lipophilicity. These studies employed reversed-phase thin-layer chromatography to establish correlations between chromatographic retention parameters and calculated lipophilicity values, revealing strong correlations that support the predictive value of computational approaches.

Table 3 summarizes key findings from lipophilicity and pharmacokinetic studies of chloroacetamide derivatives, demonstrating the influence of structural modifications on molecular properties.

The significance of chloro-substitution extends beyond simple lipophilicity modifications to encompass fundamental changes in electronic properties and reactivity patterns. The electron-withdrawing nature of chlorine influences the electrophilic character of the carbonyl carbon, potentially enhancing interactions with nucleophilic biological targets. This electronic modification can be particularly important in the context of enzyme inhibition or receptor binding, where precise molecular recognition depends on subtle electronic and steric factors.

Contemporary research has identified chloroacetamide derivatives as promising scaffolds for developing compounds with enhanced biological activity profiles. The drug-likeness evaluation using Lipinski's rule of five and Ghose's rule demonstrates that appropriately designed chloroacetamide derivatives can satisfy the theoretical requirements for bioactive compounds. These findings support the continued exploration of chloroacetamide pharmacophores in drug discovery and development applications.

The specific case of this compound represents an advanced example of chloroacetamide design, where the sterically hindered piperidine substituent modulates the reactivity of the chloroacetamide group. The tetramethyl substitution pattern creates significant steric hindrance around the piperidine nitrogen while maintaining the essential chloroacetamide functionality. This combination of structural features positions the compound as a unique example of how traditional pharmacophore elements can be modified through strategic substitution to achieve specific property profiles.

Properties

IUPAC Name |

2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClN2O.ClH/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14-10;/h8,14H,5-7H2,1-4H3,(H,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFOWEZGORQRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)CCl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610029 | |

| Record name | 2-Chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70804-01-2 | |

| Record name | 2-Chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of 2,2,6,6-Tetramethylpiperidin-4-amine with Chloroacetyl Chloride

One of the most straightforward methods involves the acylation of 2,2,6,6-tetramethylpiperidin-4-amine with chloroacetyl chloride under controlled conditions:

- Reagents : 2,2,6,6-tetramethylpiperidin-4-amine, chloroacetyl chloride, base (e.g., triethylamine or sodium bicarbonate), and anhydrous solvent such as dichloromethane or tetrahydrofuran.

- Procedure : The amine is dissolved in anhydrous solvent, cooled to 0–5 °C, and treated slowly with chloroacetyl chloride in the presence of a base to neutralize the generated HCl. The reaction mixture is stirred until completion, monitored by TLC or HPLC.

- Workup : The reaction mixture is quenched with water, and the product is extracted into an organic phase, washed, dried, and purified by recrystallization or chromatography.

- Outcome : This method yields 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, which can be converted to its hydrochloride salt by treatment with hydrochloric acid.

This method is favored for its simplicity and high yield, typically above 90%, and is widely used in laboratory and industrial settings.

Salt Formation: Hydrochloride Preparation

The hydrochloride salt is prepared by treating the free base acetamide with anhydrous hydrogen chloride or HCl gas in an appropriate solvent (e.g., ethanol or ethereal solution):

- Procedure : The free base is dissolved in ethanol, and dry HCl gas is bubbled through the solution at low temperature.

- Isolation : The hydrochloride salt precipitates out and is collected by filtration, washed, and dried under vacuum.

- Properties : The hydrochloride salt is typically more stable, crystalline, and easier to handle than the free base.

Research Findings and Analytical Data

The preparation methods have been validated by various analytical techniques confirming the structure and purity of the compound:

| Parameter | Data / Observation |

|---|---|

| Yield | Typically 90-97% for acylation step |

| Melting Point (Hydrochloride) | Reported around 140–150 °C (varies with purity) |

| Spectroscopic Data | IR: Characteristic amide bands (C=O stretch ~1650 cm⁻¹, N-H stretch broad around 3300 cm⁻¹) |

| NMR: Signals corresponding to piperidine ring protons and methyl groups; amide NH proton observed | |

| Purity Analysis | HPLC purity >95% after recrystallization |

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Acylation with Chloroacetyl Chloride | 2,2,6,6-tetramethylpiperidin-4-amine, chloroacetyl chloride, base | 0–5 °C, anhydrous solvent, inert atmosphere | 90–97 | Straightforward, high yield, scalable |

| Hydrochloride Salt Formation | Free base, dry HCl gas or HCl in ethanol | Room temperature, low temperature for precipitation | Quantitative | Improves stability and crystallinity |

Additional Synthetic Insights

- The bulky tetramethyl substitution on the piperidine ring enhances steric hindrance, which can influence reaction rates and selectivity during acylation.

- Use of mild bases and low temperatures minimizes side reactions such as over-acylation or ring opening.

- Purification by crystallization from ethanol or ethanol/water mixtures is effective for obtaining high-purity hydrochloride salts.

- No significant alternative synthetic routes with better efficiency or yield have been reported in the literature, indicating the robustness of the direct acylation approach.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloro group in 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the compound, such as N-oxides.

Reduction Products: Reduced forms, such as amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of tetramethylpiperidine exhibit activities such as:

- Anticancer Properties : Some studies have evaluated the anticancer activity of related compounds synthesized from tetramethylpiperidine derivatives. For example, pyrazolo(4,3-c)pyridine derivatives derived from these precursors have shown promising results in vitro against various cancer cell lines .

Material Science

The compound serves as a stabilizer for organic materials:

- Light and Heat Stabilizers : Research has demonstrated that derivatives of 2,2,6,6-tetramethylpiperidinol can function as effective light stabilizers and heat stabilizers for synthetic polymers. This application is critical in enhancing the longevity and durability of materials exposed to environmental stressors .

Agricultural Chemistry

The compound may also find utility in agricultural applications:

- Pesticides and Herbicides : Similar piperidine derivatives have been explored for their potential use as agrochemicals. Their ability to interact with biological systems makes them suitable candidates for developing new pest control agents.

Case Study 1: Anticancer Evaluation

In a study conducted by Yousif et al., several piperidine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain compounds exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the piperidine structure can enhance biological activity .

Case Study 2: Polymer Stabilization

Another study focused on the use of tetramethylpiperidine derivatives as stabilizers in polyolefins. The findings highlighted that these compounds effectively reduced degradation rates when exposed to UV light and heat, thus improving the performance of plastic materials .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The piperidine ring provides structural stability and influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(a) 2-Chloro-N-(1-Cyclopropylpiperidin-4-yl)Acetamide Hydrochloride

(b) Bis-TMP Naphthalimide

- Structure : Features two 2,2,6,6-tetramethylpiperidinyl groups attached to a naphthalimide core.

- Key Differences: The naphthalimide core enables fluorescence properties, making it a non-toxic, photostable fluorescent marker. The steric bulk of the TMP groups prevents π-stacking in crystals, influencing molecular packing .

Compounds with Similar Backbones but Varied Substituents

(a) 2-(6-Chloro-7-Hydroxy-4-Methyl-2-Oxo-2H-Chromen-3-yl)-N-(2,2,6,6-Tetramethylpiperidin-4-yl)Acetamide

(b) 2-[(2-Chloro-6-Oxo-7,8,9,10-Tetrahydrobenzo[c]Chromen-3-yl)Oxy]-N-(2,2,6,6-Tetramethylpiperidin-4-yl)Acetamide

- Structure : Contains a bicyclic benzo[c]chromen system with an ether linkage.

- Key Differences : The extended aromatic system and ether group could increase lipophilicity and alter metabolic stability .

Chloroacetamide Derivatives in Agrochemicals

| Compound Name | Substituents on Amide Nitrogen | Molecular Formula | Applications |

|---|---|---|---|

| Alachlor | 2,6-Diethylphenyl + methoxymethyl | C14H20ClNO2 | Herbicide |

| Pretilachlor | 2,6-Diethylphenyl + propoxyethyl | C17H26ClNO2 | Rice field herbicide |

| Target Compound | 2,2,6,6-Tetramethylpiperidin-4-yl | C12H22ClN2O·HCl | Likely non-agrochemical use |

Comparison Notes:

- Alachlor and pretilachlor are herbicidal due to their chloroacetamide group and aromatic substituents, which disrupt plant lipid biosynthesis. The target compound’s tetramethylpiperidine group likely shifts its application toward pharmaceuticals or materials science .

Derivatives with Alternative Functional Groups

(a) 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Esters

- Examples : Propionate, butyrate, and longer alkyl chain esters.

- These esters may serve as radical scavengers or polymer stabilizers .

(b) 2-(2-Bromo-4-Isopropylphenoxy)-N-(2,2,6,6-Tetramethylpiperidin-4-yl)Acetamide Hydrochloride

- Molecular Formula : C20H30BrClN2O2

Biological Activity

2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride (CAS: 70804-01-2) is a compound derived from the 2,2,6,6-tetramethylpiperidine structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings.

The molecular formula of this compound is . The compound features a piperidine ring that is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of 2,2,6,6-tetramethylpiperidine exhibit significant effects on several enzyme systems and cellular pathways.

Antiviral Activity

Studies have explored the potential of compounds similar to 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide as inhibitors of HIV entry. A notable study demonstrated that modifications in the piperidine structure can enhance antiviral properties through scaffold hopping techniques. However, specific data on this compound's efficacy against HIV remains limited .

Anti-inflammatory Effects

Research into related compounds suggests that derivatives of the tetramethylpiperidine structure may exhibit anti-inflammatory properties. For instance, certain pyrimidine derivatives that share structural similarities demonstrated significant inhibition of COX-1 and COX-2 enzymes, indicating potential applications in inflammatory conditions .

Analgesic Activity

In a study evaluating analgesic properties through molecular docking techniques, compounds with similar structures showed promising results against cyclooxygenase enzymes. This suggests a potential pathway for developing analgesics based on the tetramethylpiperidine framework .

Case Study 1: Antiviral Screening

A high-throughput screening identified several compounds targeting the HIV gp120 protein. While specific results for 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide were not detailed, the findings highlight the importance of structural modifications in enhancing antiviral activity .

Case Study 2: Anti-inflammatory Activity

In a comparative study on anti-inflammatory effects, compounds related to 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide were evaluated for their ability to suppress COX enzyme activity. The results indicated that these compounds could serve as effective anti-inflammatory agents comparable to established drugs like indomethacin .

Data Summary Table

Q & A

Q. What are the recommended methods for synthesizing 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chloroacetamide derivatives and a tetramethylpiperidine precursor. For example, refluxing 2-chloroacetamide with 2,2,6,6-tetramethylpiperidin-4-amine in ethanol under controlled conditions (40–60°C, 4–6 hours) can yield the target compound. Single crystals for structural confirmation may be obtained via slow evaporation of a chloroform-acetone mixture (1:5 v/v) . Multi-step syntheses (e.g., 11-step protocols for analogous compounds) emphasize purification via column chromatography and recrystallization to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloroacetamide group. Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Safety Data Sheets (SDS) for structurally similar hydrochlorides recommend immediate decontamination of spills with ethanol-water mixtures (70:30) and disposal via certified hazardous waste protocols .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies piperidine ring protons (δ 1.2–1.8 ppm for methyl groups) and acetamide carbonyl signals (δ 165–170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 277.18 for C₁₁H₂₂ClN₂O⁺).

- X-ray Crystallography : Resolves spatial conformation, as demonstrated for analogous acetamides with R-factor <0.05 .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield of this compound?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Factorial Design : Vary temperature (40–80°C), solvent polarity (ethanol vs. DMF), and stoichiometry (1:1 to 1:1.2) to identify optimal conditions.

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield (>85%) and minimize byproducts (e.g., di-substituted impurities).

Statistical tools like ANOVA and Pareto charts prioritize significant factors (e.g., temperature contributes 60% to yield variance) .

Q. What computational approaches aid in predicting reaction pathways for derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to map transition states and activation energies for substitution reactions.

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify intermediates and competing pathways (e.g., SN1 vs. SN2 mechanisms).

Computational workflows integrate with experimental data via ICReDD’s "chemical reaction design" framework, reducing trial-and-error cycles by 50% .

Q. How to analyze contradictory data in reaction mechanisms involving chloroacetamide derivatives?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare rates of ¹²C/¹³C or ³⁵Cl/³⁷Cl isotopologues to distinguish between concerted and stepwise mechanisms.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., enolate species in basic conditions).

Cross-validate with computational simulations to resolve discrepancies in proposed mechanisms .

Q. What are the strategies for scaling up synthesis while maintaining purity?

- Methodological Answer :

- Process Intensification : Implement continuous-flow reactors with real-time HPLC monitoring to control residence time and temperature.

- Membrane Separation : Use nanofiltration (MWCO 200–300 Da) to remove unreacted amines and chloride byproducts.

Scale-up protocols from CRDC’s "Reaction Fundamentals and Reactor Design" subclass recommend pilot-scale testing (1–10 kg batches) with PAT (Process Analytical Technology) integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.